molecular formula C6HCl3N2S B161180 4,5,7-Trichloro-2,1,3-benzothiadiazole CAS No. 1982-55-4

4,5,7-Trichloro-2,1,3-benzothiadiazole

Cat. No. B161180
CAS RN: 1982-55-4
M. Wt: 239.5 g/mol
InChI Key: SZYWFOPNFNROQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,7-Trichloro-2,1,3-benzothiadiazole (TCBT) is a heterocyclic organic compound that has been extensively studied for its potential use in various scientific research applications. TCBT has been found to have a wide range of biochemical and physiological effects, making it a promising compound for further research and development.

Mechanism Of Action

The mechanism of action of 4,5,7-Trichloro-2,1,3-benzothiadiazole is not fully understood, but it has been suggested that it may act by binding to specific proteins or enzymes in cells, leading to changes in their function and activity. 4,5,7-Trichloro-2,1,3-benzothiadiazole has also been found to have antioxidant properties, which may contribute to its potential therapeutic effects.

Biochemical And Physiological Effects

4,5,7-Trichloro-2,1,3-benzothiadiazole has been found to have a wide range of biochemical and physiological effects, including antioxidant activity, cytotoxicity, and antibacterial activity. 4,5,7-Trichloro-2,1,3-benzothiadiazole has also been found to have potential neuroprotective effects, making it a promising compound for further research in the field of neuroscience.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4,5,7-Trichloro-2,1,3-benzothiadiazole in lab experiments is its unique optical and electronic properties, which make it a versatile compound for various applications. However, 4,5,7-Trichloro-2,1,3-benzothiadiazole has also been found to have limited solubility in water, which may pose challenges for certain experiments.

Future Directions

There are many potential future directions for research on 4,5,7-Trichloro-2,1,3-benzothiadiazole, including further optimization of its synthesis method, exploration of its potential therapeutic applications, and investigation of its unique optical and electronic properties for use in organic electronics. Additionally, further research is needed to fully understand the mechanism of action of 4,5,7-Trichloro-2,1,3-benzothiadiazole and its potential effects on human health.

Synthesis Methods

The synthesis of 4,5,7-Trichloro-2,1,3-benzothiadiazole involves the reaction of 2-aminothiophenol with chlorosulfonic acid and phosphorus pentachloride. The resulting product is then treated with sodium hydroxide to yield 4,5,7-Trichloro-2,1,3-benzothiadiazole. This synthesis method has been widely used and optimized for large-scale production of 4,5,7-Trichloro-2,1,3-benzothiadiazole.

Scientific Research Applications

4,5,7-Trichloro-2,1,3-benzothiadiazole has been studied for its potential use in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a potential anticancer agent, and as a potential material for organic electronics. 4,5,7-Trichloro-2,1,3-benzothiadiazole has been found to have unique optical and electronic properties, making it a promising compound for further research and development.

properties

CAS RN

1982-55-4

Product Name

4,5,7-Trichloro-2,1,3-benzothiadiazole

Molecular Formula

C6HCl3N2S

Molecular Weight

239.5 g/mol

IUPAC Name

4,5,7-trichloro-2,1,3-benzothiadiazole

InChI

InChI=1S/C6HCl3N2S/c7-2-1-3(8)5-6(4(2)9)11-12-10-5/h1H

InChI Key

SZYWFOPNFNROQB-UHFFFAOYSA-N

SMILES

C1=C(C2=NSN=C2C(=C1Cl)Cl)Cl

Canonical SMILES

C1=C(C2=NSN=C2C(=C1Cl)Cl)Cl

melting_point

122.0 °C

Other CAS RN

1982-55-4

Origin of Product

United States

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